molecular formula C8H14N2S B14258735 1-cyano-N,N-di(propan-2-yl)methanethioamide CAS No. 406913-26-6

1-cyano-N,N-di(propan-2-yl)methanethioamide

Cat. No.: B14258735
CAS No.: 406913-26-6
M. Wt: 170.28 g/mol
InChI Key: QNVJQNFAYZDSCM-UHFFFAOYSA-N
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Description

1-cyano-N,N-di(propan-2-yl)methanethioamide is a chemical compound with the molecular formula C8H14N2S It is characterized by the presence of a cyano group (–CN) and a thioamide group (–CSNH2) attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyano-N,N-di(propan-2-yl)methanethioamide can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of isopropylamine with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired thioamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-cyano-N,N-di(propan-2-yl)methanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products Formed

Scientific Research Applications

1-cyano-N,N-di(propan-2-yl)methanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyano-N,N-di(propan-2-yl)methanethioamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The thioamide group can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-cyano-N,N-di(propan-2-yl)acetamide
  • 1-cyano-N,N-di(propan-2-yl)ethanethioamide
  • 1-cyano-N,N-di(propan-2-yl)propanethioamide

Uniqueness

1-cyano-N,N-di(propan-2-yl)methanethioamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both a cyano group and a thioamide group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various applications .

Properties

CAS No.

406913-26-6

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

1-cyano-N,N-di(propan-2-yl)methanethioamide

InChI

InChI=1S/C8H14N2S/c1-6(2)10(7(3)4)8(11)5-9/h6-7H,1-4H3

InChI Key

QNVJQNFAYZDSCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=S)C#N

Origin of Product

United States

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